1-(7-Bromobenzofuran-2-YL)ethanone
Overview
Description
1-(7-Bromobenzofuran-2-YL)ethanone is an organic compound with the molecular formula C10H7BrO2 and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzofuran ring, which is further connected to an ethanone group. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(7-Bromobenzofuran-2-YL)ethanone can be synthesized through a multi-step process. One common method involves the bromination of benzofuran followed by acetylation. The reaction typically starts with the bromination of benzofuran using bromine or a brominating agent under controlled conditions to yield 7-bromobenzofuran. This intermediate is then subjected to acetylation using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and acetylation processes. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Bromobenzofuran-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in ethanol, room temperature.
Major Products Formed:
Substitution: 1-(7-Methoxybenzofuran-2-YL)ethanone.
Oxidation: 1-(7-Bromobenzofuran-2-YL)acetic acid.
Reduction: 1-(7-Bromobenzofuran-2-YL)ethanol.
Scientific Research Applications
1-(7-Bromobenzofuran-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into potential therapeutic agents often involves this compound due to its unique structural features.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(7-Bromobenzofuran-2-YL)ethanone involves its interaction with various molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The benzofuran ring structure also allows for π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
- 2-Acetyl-7-bromobenzofuran
- 1-(7-Bromo-1-benzofuran-2-yl)ethanone
- 2-Acetyl-7-bromobenzo[b]furan
Comparison: 1-(7-Bromobenzofuran-2-YL)ethanone is unique due to the specific positioning of the bromine atom and the ethanone group on the benzofuran ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the bromine atom at the 7-position enhances its electrophilic character, making it more reactive in substitution reactions compared to 2-acetyl-7-bromobenzofuran .
Properties
IUPAC Name |
1-(7-bromo-1-benzofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNFEODHDJWJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591711 | |
Record name | 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460086-95-7 | |
Record name | 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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